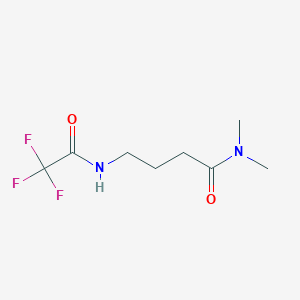
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is an organic compound belonging to the class of amides. It features a trifluoroacetamido group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide typically involves the reaction of N,N-dimethylbutanamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N,N-dimethylbutanamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: N,N-dimethylbutanamide is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is used as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as the reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition or modulation of the target’s activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Lacks the trifluoroacetamido group, making it less reactive and less effective in certain applications.
N,N-Dimethylformamide: Similar structure but with a formyl group instead of a butanamide group, leading to different reactivity and applications.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the N,N-dimethyl and butanamide moieties, resulting in different chemical properties.
Uniqueness
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is unique due to the presence of both the N,N-dimethyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
87639-80-3 |
|---|---|
Molecular Formula |
C8H13F3N2O2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C8H13F3N2O2/c1-13(2)6(14)4-3-5-12-7(15)8(9,10)11/h3-5H2,1-2H3,(H,12,15) |
InChI Key |
ASNWECNFUQJRNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















